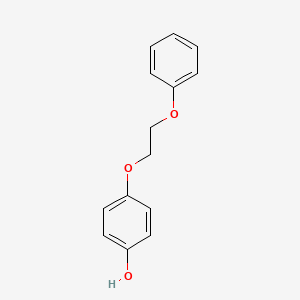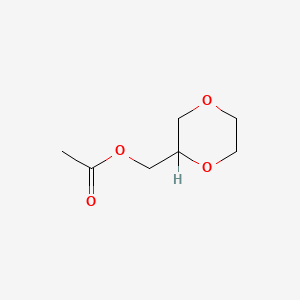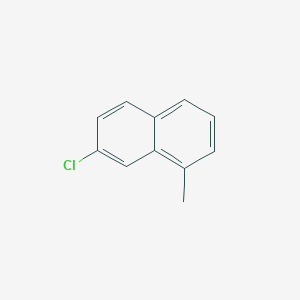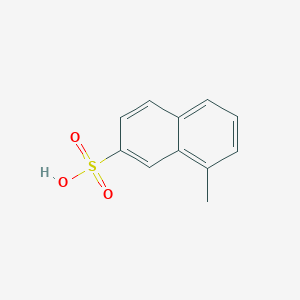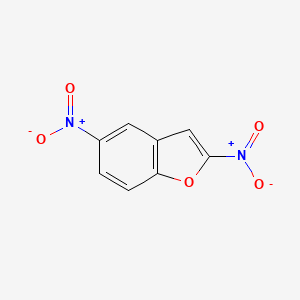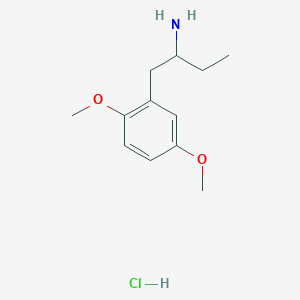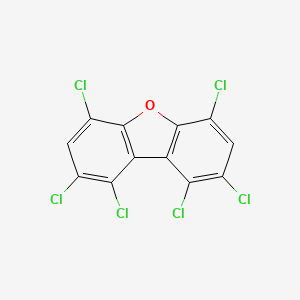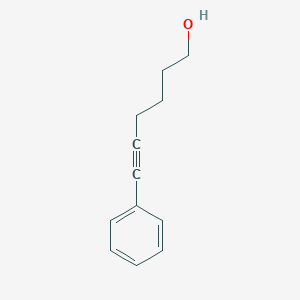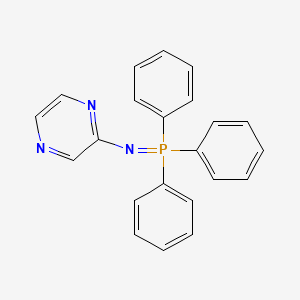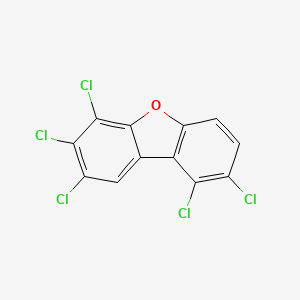
1,2,6,7,8-Pentachlorodibenzofuran
説明
1,2,6,7,8-Pentachlorodibenzofuran is a type of polychlorinated dibenzofuran (PCDF), which is a family of organic compounds where one or several of the hydrogens in the dibenzofuran structure are replaced by chlorines . It has a molecular formula of C12H3Cl5O . It is much more toxic than the parent compound dibenzofurane, with properties and chemical structures similar to polychlorinated dibenzodioxins .
Molecular Structure Analysis
The molecular structure of 1,2,6,7,8-Pentachlorodibenzofuran consists of a dibenzofuran core, where five of the hydrogen atoms have been replaced by chlorine atoms . The exact positions of these chlorine atoms on the dibenzofuran core are at the 1, 2, 6, 7, and 8 carbon atoms .Physical And Chemical Properties Analysis
1,2,6,7,8-Pentachlorodibenzofuran is a solid . It has an average mass of 340.417 Da and a monoisotopic mass of 337.862640 Da . It is insoluble in water .科学的研究の応用
Toxicological Assessment and Environmental Contamination
1,2,6,7,8-Pentachlorodibenzofuran (PCDF) is a type of toxic polychlorinated dibenzofuran (PCDF), which is a ubiquitous environmental contaminant. Studies have shown that PCDFs, due to their structure and toxicity, are present in various environmental contexts, including municipal and industrial effluents, PCB mixtures, and in some antiseptics and preservative solutions. A study by Brewster and Birnbaum (1988) evaluated the distribution and elimination of 1,2,6,7,8-PCDF in rats, comparing it with other dibenzofurans, revealing its rapid clearance from blood and distribution to liver, muscle, skin, and adipose tissue. This research aids in understanding the environmental impact and biological disposition of PCDFs (Brewster & Birnbaum, 1988).
Interaction with Cytochrome P-450
The interaction of PCDFs with cytochrome P-450 isozymes has been a subject of investigation. A study by Kuroki, Koga, and Yoshimura (1986) focused on the affinity of PCDFs to cytochrome P-450 in rat hepatic microsomes. Their research indicated that cytochrome P-450, particularly P-448 H, functions as a storage site for PCDF in rat liver. This provides insight into the metabolic and toxicological pathways of PCDFs in organisms (Kuroki, Koga, & Yoshimura, 1986).
Acute Toxicity and Enzyme Induction
Further studies have assessed the acute toxicity and inductive effect on hepatic enzymes of individual PCDF congeners in rats. Yoshihara et al. (1981) conducted toxicological assessments on various PCDFs, observing marked increases in aryl hydrocarbon hydroxylase and DT-diaphorase activity in the liver. Their findings indicated that the toxicity of PCDF congeners is correlated with their ability to induce certain hepatic enzymes (Yoshihara et al., 1981).
Cancer Research and Carcinogenicity
PCDFs have also been investigated in the context of cancer research. Apostoli, Bergonzi, and Catalani (2011) reviewed the scientific literature regarding PCDFs, focusing on carcinogenicity. They found that certain PCDFs, including pentachlorodibenzofuran, have been classified as carcinogenic to humans, with sufficient evidence of carcinogenicity in experimental animals and specific action mechanisms through binding with the aryl hydrocarbon receptor (Apostoli, Bergonzi, & Catalani, 2011).
Analytical Techniques for Detection
The development of analytical techniques for the detection of PCDFs, such as pentachlorodibenzofurans in environmental samples, is another area of scientific research. Itoh et al. (2008) reported on the use of gas chromatography combined with multiphoton ionization–mass spectrometry (GC–MPI–MS) for measuring pentachlorodibenzofurans, providing a method for environmental monitoring of these compounds (Itoh et al., 2008).
Tissue and Subcellular Distribution
The study of tissue and subcellular distributions of PCDFs is essential for understanding their bioaccumulation and potential effects. Yoshimura et al. (1984) investigated the distribution of 2,3,4,7,8-pentachlorodibenzofuran in rats, finding that a significant portion of the compound accumulated in the liver. This study sheds light on the affinity of PCDFs for certain tissues, particularly the liver, and their potential biological impacts (Yoshimura et al., 1984).
Safety and Hazards
1,2,6,7,8-Pentachlorodibenzofuran is toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .
特性
IUPAC Name |
1,2,6,7,8-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-5-1-2-7-8(9(5)15)4-3-6(14)10(16)11(17)12(4)18-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAVDGLJEOXCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(C(=C(C=C23)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219597 | |
| Record name | 1,2,6,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,6,7,8-Pentachlorodibenzofuran | |
CAS RN |
69433-00-7 | |
| Record name | 1,2,6,7,8-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069433007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,6,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,6,7,8-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB2S77F2KB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065994.png)
